molecular formula C22H19N3O3S2 B2933999 N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide CAS No. 898411-15-9

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2933999
CAS No.: 898411-15-9
M. Wt: 437.53
InChI Key: KJPSEQDMJQQPBK-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The integration of a sulfonamido group further expands its utility, as this functional group is commonly investigated for its enzyme inhibitory properties . Compounds with structural similarities to this benzamide have been identified as potent antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . Furthermore, structurally analogous 2-aminothiazole and sulfonamide derivatives are actively researched for their inhibitory activity against various enzymes, including urease, α-glucosidase, and α-amylase, highlighting their value in metabolic disorder research . The presence of both benzothiazole and sulfonamide moieties in a single molecule makes this compound a valuable pharmacological tool for researchers exploring ion channel function, enzyme kinetics, and novel therapeutic pathways.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-3-10-19(11-4-14)30(27,28)25-17-7-5-16(6-8-17)22(26)24-18-9-12-21-20(13-18)23-15(2)29-21/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSEQDMJQQPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Amide Bond Formation: The final step involves coupling the sulfonamide derivative with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide or amide groups, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with structurally related molecules, including the thiazole derivative from :

Compound Core Structure Functional Groups Molecular Weight (g/mol) Potential Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide Benzothiazole, benzamide Tosylamide, methylbenzothiazole, sulfonamide 425.14 (calculated) Kinase inhibition, anticancer agents
(2-amino-4-phenylthiazol-5-yl)(4-methyl-2-phenylpyrimidin-5-yl)methanone Thiazole, pyrimidine Aminothiazole, phenyl, methylpyrimidine 420.0 (observed via ESI-MS) Antimicrobial, enzyme inhibitors
4-(4-Methylbenzenesulfonamido)-N-(1,3-benzothiazol-2-yl)benzamide Benzothiazole, benzamide Tosylamide, unsubstituted benzothiazole 411.10 (calculated) COX-2 inhibition, anti-inflammatory

Key Observations :

  • Target Compound vs. Unsubstituted Benzothiazole Analog : The methyl group at position 2 of the benzothiazole ring in the target compound may enhance metabolic stability compared to the unsubstituted analog, which lacks steric hindrance. This substitution could reduce off-target interactions in kinase inhibition .
  • Target Compound vs. Thiazole-Pyrimidine Hybrid (): The pyrimidine-thiazole hybrid in lacks a sulfonamide group but includes an amino substituent, which likely improves solubility. However, the target compound’s toluenesulfonamide moiety provides stronger hydrogen-bonding capacity, a critical feature for binding to ATP pockets in kinases.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. For instance, a study reported that certain benzothiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in 2D assays .

Table 1: Cytotoxicity Data of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11
This compoundA549TBD

The findings suggest that modifications in the benzothiazole structure can enhance antitumor activity while potentially reducing toxicity to normal cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies employing broth microdilution methods indicated that benzothiazole derivatives possess notable antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The effectiveness of these compounds suggests their potential use as antimicrobial agents .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coliTBD
Compound BStaphylococcus aureusTBD

The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:

  • DNA Binding : Many benzothiazole compounds exhibit a strong affinity for binding to DNA, particularly within the minor groove. This interaction can interfere with DNA replication and transcription processes, leading to apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to their antitumor effects.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, further promoting apoptosis through ROS-mediated pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their anticancer properties. The study demonstrated that specific substitutions on the benzothiazole core significantly enhanced cytotoxicity against several cancer cell lines while maintaining lower toxicity towards normal fibroblast cells .

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